2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine
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Overview
Description
2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyridine ring substituted with methoxy, phenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the oxadiazole ring can lead to the formation of an amine .
Scientific Research Applications
2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, inhibiting their activity and thereby exerting anti-inflammatory and anticancer effects . The compound can also modulate the activity of enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound shares a similar pyridine core but has different substituents, leading to distinct biological activities.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness
2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is unique due to its combination of methoxy, phenyl, and oxadiazole groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-8-10-16(11-9-14)20-23-19(24-26-20)17-12-13-18(22-21(17)25-2)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWMXXGGTSYPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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